molecular formula C22H22N4O2S B2546251 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 946214-03-5

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B2546251
CAS No.: 946214-03-5
M. Wt: 406.5
InChI Key: BOIUUBDCBSNSFB-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Properties

Research has shown that triazole derivatives, including compounds similar to 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole, possess significant antifungal and antibacterial activities. For instance, triazolothiadiazoles with 4-methylthiobenzyl moiety have been synthesized and demonstrated promising antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents (Prasad et al., 2009). Similarly, triazole derivatives have been reported to exhibit potent antifungal properties, which could be useful in the pharmaceutical industry for the treatment of fungal infections (Hoeprich & Merry, 1984).

Antioxidant Activities

Triazole compounds have been synthesized and evaluated for their antioxidant activities. Certain derivatives have shown excellent antioxidant activity, surpassing that of standard drugs, indicating their potential use as antioxidant agents in medicinal chemistry (Khan et al., 2010).

Anti-inflammatory Properties

The synthesis of 1H-1,2,4-triazole derivatives has also been explored for their anti-inflammatory activities. Certain synthesized compounds have exhibited significant anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications (Labanauskas et al., 2001).

Antimicrobial and Antifungal Activity

Further studies on triazole derivatives, including 1,2,4-triazole and 1,3,4-thiadiazole analogs, have demonstrated their efficacy in antimicrobial and antifungal applications. These compounds have been synthesized and evaluated, revealing significant activities against various microorganisms. This underscores their potential in creating new treatments for microbial infections (Zhang et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13-6-8-17(10-14(13)2)26-15(3)21(24-25-26)22-23-18(12-29-22)16-7-9-19(27-4)20(11-16)28-5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUUBDCBSNSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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